molecular formula C33H37N3O7S B10849877 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849877
M. Wt: 619.7 g/mol
InChI Key: QQMINRBEIWYLOV-DOWNBTJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

    Stepwise construction of the molecular framework: This includes the formation of carbon-carbon and carbon-heteroatom bonds.

    Protection and deprotection of functional groups: To ensure selective reactions at different stages.

    Purification and characterization: Using techniques such as chromatography and spectroscopy to ensure the purity and identity of the compound.

Chemical Reactions Analysis

KNI-10217 can undergo various types of chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Substitution Reactions: These involve the replacement of one functional group with another. Typical conditions include the use of nucleophiles or electrophiles under controlled temperatures.

    Addition Reactions: These involve the addition of atoms or groups to a molecule, often facilitated by catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

KNI-10217 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: KNI-10217 is explored for its therapeutic potential, particularly in the development of drugs targeting specific diseases.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of KNI-10217 involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of HIV-1 protease, a key enzyme in the replication of the HIV virus . The compound binds to the active site of the enzyme, preventing it from processing viral proteins necessary for the maturation of infectious virus particles.

Comparison with Similar Compounds

KNI-10217 can be compared with other similar compounds, such as KNI-272, which also targets HIV-1 protease . The uniqueness of KNI-10217 lies in its specific structural features and binding affinity, which may offer advantages in terms of potency and selectivity. Other similar compounds include various protease inhibitors used in antiretroviral therapy.

Conclusion

KNI-10217 is a compound of significant interest in various scientific fields due to its complex structure and potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study for researchers aiming to develop new therapeutic agents and understand fundamental chemical processes.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C33H37N3O7S

Molecular Weight

619.7 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(4-hydroxyphenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C33H37N3O7S/c1-33(2)30(31(41)35-28-24-11-7-6-10-21(24)17-26(28)38)36(19-44-33)32(42)29(40)25(16-20-8-4-3-5-9-20)34-27(39)18-43-23-14-12-22(37)13-15-23/h3-15,25-26,28-30,37-38,40H,16-19H2,1-2H3,(H,34,39)(H,35,41)/t25-,26+,28-,29-,30+/m0/s1

InChI Key

QQMINRBEIWYLOV-DOWNBTJOSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)O)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)O)O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

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